PAF Receptor Binding Affinity: Pinusolidic Acid vs. Pinusolide vs. Piperulin A
Pinusolidic acid inhibits PAF binding to rabbit platelet membranes with an IC50 of 23 μM [1]. In contrast, the closely related analog pinusolide exhibits an IC50 of 5 μM for PAF-induced platelet aggregation in the same species [2]. A structurally distinct PAF inhibitor, piperulin A, shows an IC50 of 7.3 μM for PAFR binding [3]. These data indicate that pinusolidic acid is less potent than pinusolide and piperulin A in PAF antagonism, which may be advantageous in experimental contexts requiring partial or graded PAF pathway modulation.
| Evidence Dimension | PAF receptor binding / functional inhibition |
|---|---|
| Target Compound Data | IC50 = 23 μM (PAF binding to rabbit platelets) |
| Comparator Or Baseline | Pinusolide: IC50 = 5 μM (PAF-induced platelet aggregation); Piperulin A: IC50 = 7.3 μM (PAFR binding) |
| Quantified Difference | Pinusolidic acid is ~4.6-fold less potent than pinusolide and ~3.1-fold less potent than piperulin A |
| Conditions | Rabbit platelet membrane binding assay ([3H]PAF ligand) for pinusolidic acid and piperulin A; PAF-induced aggregation in rabbit platelet-rich plasma for pinusolide |
Why This Matters
Procurement decisions must consider potency differences for dose-response studies; pinusolidic acid's lower potency may reduce off-target effects or allow finer titration in sensitive assays.
- [1] Yang HO, Han BH. Pinusolidic acid: a platelet-activating factor inhibitor from Biota orientalis. Planta Med. 1998;64(1):73-74. View Source
- [2] Yang HO, et al. Biological and pharmacological effects of pinusolide, a novel platelet activating factor antagonist. Planta Med. 1995;61(6):519-22. View Source
- [3] TargetMol. Piperulin A Product Datasheet. CAS 164268-04-6. View Source
